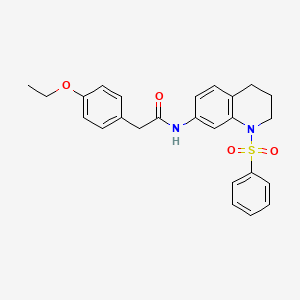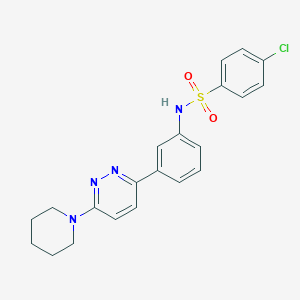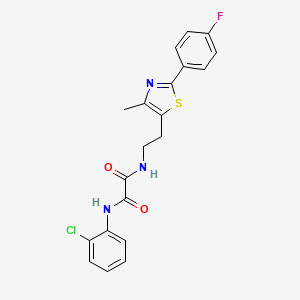![molecular formula C14H17N3O5S B11260088 ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260088.png)
ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of ethyl 3-aminopyrazole-5-carboxylate with 4-ethoxybenzenesulfonyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions::- Reactants: Ethyl 3-aminopyrazole-5-carboxylate , 4-ethoxybenzenesulfonyl chloride
- Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is essential.
Analyse Chemischer Reaktionen
Reactions::
Nucleophilic Substitution: Key step in the synthesis
Ester Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid
Amide Formation: Sulfonamide group formation
Base: Used for deprotonation and nucleophilic attack
Acid: For ester hydrolysis
Thionyl Chloride: Converts carboxylic acid to acyl chloride
Ammonia or Amine: For sulfonamide formation
Major Products:: The primary product is ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate .
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Potential as an antiviral, anti-inflammatory, and antitubercular agent
Chemistry: Building block for designing novel derivatives
Biology: Investigating its effects on cellular pathways
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate stands out for its unique structure, other indole derivatives, such as tryptophan and indole-3-acetic acid, share the same parent nucleus.
Eigenschaften
Molekularformel |
C14H17N3O5S |
|---|---|
Molekulargewicht |
339.37 g/mol |
IUPAC-Name |
ethyl 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-21-11-7-5-10(6-8-11)17-23(19,20)13-9-12(15-16-13)14(18)22-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
HRAJVRKCBPAIRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11260009.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B11260025.png)


![3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260045.png)

![1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11260053.png)
![N-(2-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260057.png)



![N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260078.png)
![3-(3,5-Dimethoxyphenyl)-1-[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260080.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11260085.png)
